

commercial suppliers of 6-Hydroxyluteolin 7glucoside for research

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Compound of Interest

Compound Name: 6-Hydroxyluteolin 7-glucoside

Cat. No.: B1649358

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6-Hydroxyluteolin 7-glucoside: A Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **6-Hydroxyluteolin 7-glucoside** in scientific research. This flavone, a glycoside of 6-hydroxyluteolin, is a subject of growing interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects.

Commercial Suppliers

6-Hydroxyluteolin 7-glucoside is available for research purposes from various commercial suppliers. It is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results. When selecting a supplier, consider factors such as purity confirmation (e.g., by NMR), available product sizes, and whether the product is intended for research use only.

Table 1: Commercial Suppliers of 6-Hydroxyluteolin 7-glucoside



Supplier	Catalog Number (Example)	Purity	Available Sizes	Notes
MedchemExpres s	HY-N2447	>98%	1 mg, 5 mg, 10 mg, 50 mg	For research use only. Do not sell to patients.[1]
BioCrick	BCN2447	High Purity (Confirmed by NMR)	5 mg, 10 mg, 20 mg and more	-
Biorbyt	orb1297481	97.31%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 1 ml x 10 mM (in DMSO)	For research use only.[2]
ChemFaces	CFN99931	>98%	5mg, 10mg, 20mg and more	Provides solvent format for intended use in signaling inhibitors, biological or pharmacological activities.[3]
TargetMol	T1765	99.84%	Inquire	-
AbMole BioScience	M3452	>98%	1 mg, 5 mg, 10 mg, 50 mg	For research use only. Not for human use.[4]
Benchchem	B1649358	Inquire	Inquire	For research use only. Not for human or veterinary use.[5]
Sigma-Aldrich	TA9H93ED706C	99.84%	Inquire	-



Application Notes

6-Hydroxyluteolin 7-glucoside has demonstrated significant potential in several areas of pharmacological research, primarily focusing on its anti-inflammatory and antioxidant properties.

Anti-Inflammatory Activity

6-Hydroxyluteolin 7-glucoside and its aglycone form have been shown to modulate key inflammatory pathways. Research indicates that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[6] The mechanism of action is believed to involve the inhibition of signaling pathways such as the nuclear factor-kappa B (NF- κ B) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7][8]

Antioxidant Activity

As a flavonoid, **6-Hydroxyluteolin 7-glucoside** possesses potent antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.[8] Its antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of **6-Hydroxyluteolin 7-glucoside**.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of **6-Hydroxyluteolin 7-glucoside** on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

RAW 264.7 macrophage cells



- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- 6-Hydroxyluteolin 7-glucoside
- Griess Reagent for NO measurement
- ELISA kits for TNF-α, IL-6, and IL-10
- Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **6-Hydroxyluteolin 7-glucoside** (e.g., 1, 10, 50 μ M) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μ g/mL) for a specified duration (e.g., 24 hours for cytokine measurement).
- Nitric Oxide (NO) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
- Cytokine Measurement: Collect the supernatant at different time points to measure cytokine release (e.g., 3 and 24 hours for TNF-α, 12 hours for IL-6, and 48 hours for IL-10).[2]
 Quantify the levels of TNF-α, IL-6, and IL-10 using specific ELISA kits as per the manufacturer's protocols.[2]



 Cell Viability: Assess the cytotoxicity of 6-Hydroxyluteolin 7-glucoside at the tested concentrations using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Table 2: Example Quantitative Data for Anti-Inflammatory Effects of a Related Compound (Luteolin-7-O-glucoside) in LPS-stimulated RAW 264.7 cells

Parameter	Concentration	Result
NO Production	50 μΜ	Significant inhibition
PGE2 Production	50 μΜ	Significant inhibition
TNF-α Release (3h)	1 μΜ	Reduced levels
IL-10 Release (24h)	1 μΜ	Increased levels

Note: This data is for a structurally similar compound and serves as a reference. Researchers should generate their own data for **6-Hydroxyluteolin 7-glucoside**.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a method to determine the free radical scavenging capacity of **6-Hydroxyluteolin 7-glucoside**.

Materials:

- 6-Hydroxyluteolin 7-glucoside
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader



Procedure:

- Solution Preparation:
 - Prepare a stock solution of 6-Hydroxyluteolin 7-glucoside in methanol (e.g., 1 mg/mL).
 - Prepare a 0.1 mM solution of DPPH in methanol.[5] This solution should be freshly prepared and protected from light.
 - Prepare a series of dilutions of the test compound and the positive control (e.g., 10, 25, 50, 100, and 200 μg/mL).[5]
- Assay:
 - \circ In a 96-well plate, add 100 μL of each concentration of the test compound or standard to separate wells.
 - \circ Add 100 µL of the DPPH solution to each well.
 - \circ For the blank, add 100 µL of methanol instead of the test compound.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - % Scavenging = [(Abs_control Abs_sample) / Abs_control] x 100
 - Where Abs_control is the absorbance of the DPPH solution without the sample, and
 Abs_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of **6-Hydroxyluteolin 7-glucoside**, providing insights into its potential oral bioavailability.

Materials:



- · Caco-2 cells
- DMEM with high glucose
- Fetal Bovine Serum (FBS)
- · Non-essential amino acids
- Penicillin-Streptomycin solution
- Transwell inserts (e.g., 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS)
- 6-Hydroxyluteolin 7-glucoside
- LC-MS/MS system for analysis

Procedure:

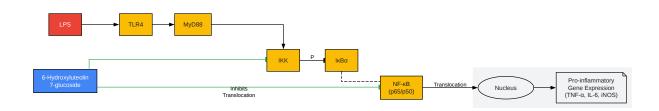
- Cell Culture on Transwells: Seed Caco-2 cells onto Transwell inserts and culture for 21 days
 to allow for differentiation and formation of a polarized monolayer. Monitor the integrity of the
 monolayer by measuring the transepithelial electrical resistance (TEER).
- · Permeability Assay:
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add the test compound (6-Hydroxyluteolin 7-glucoside) dissolved in HBSS to the apical
 (A) side of the monolayer.
 - Add fresh HBSS to the basolateral (B) side.
 - Incubate at 37°C with gentle shaking.
 - At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.



- To assess active efflux, perform the transport study in the reverse direction (B to A) as well.
- Sample Analysis: Analyze the concentration of 6-Hydroxyluteolin 7-glucoside in the collected samples using a validated LC-MS/MS method.
- Calculation of Apparent Permeability Coefficient (Papp):
 - Papp (cm/s) = (dQ/dt) / (A * C0)
 - Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
- Efflux Ratio Calculation:
 - Efflux Ratio = Papp (B to A) / Papp (A to B)
 - An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Signaling Pathway Diagrams

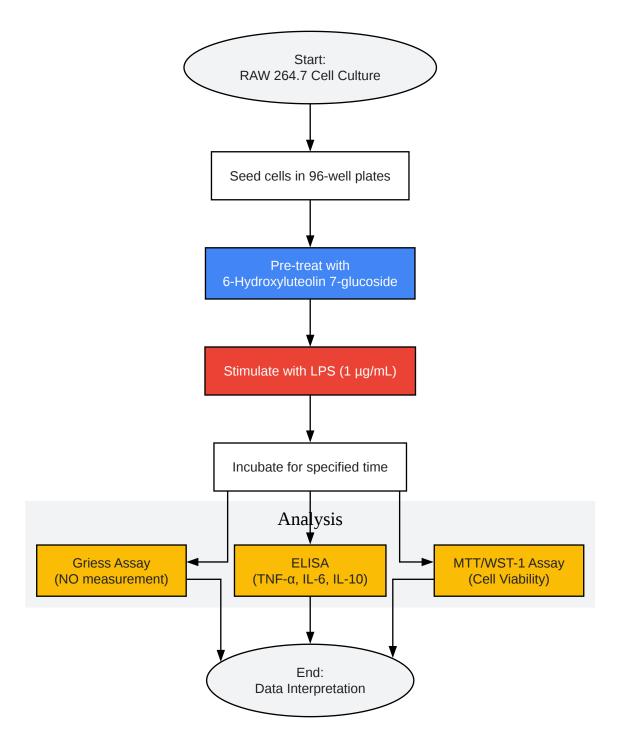
The following diagrams illustrate the potential signaling pathways modulated by **6-Hydroxyluteolin 7-glucoside** based on current research.



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Caption: Proposed mechanism of anti-inflammatory action of **6-Hydroxyluteolin 7-glucoside** via inhibition of the NF-kB signaling pathway.





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Caption: Experimental workflow for assessing the anti-inflammatory effects of **6-Hydroxyluteolin 7-glucoside** in vitro.



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